N-(4-(5-(3-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Description
N-(4-(5-(3-Fluorophenyl)-1-((4-Fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazole-based sulfonamide derivative characterized by a dihydropyrazole core substituted with fluorophenyl and sulfonyl groups. Its structure features:
- 3-Fluorophenyl substituent: Attached to the pyrazole C5 position, enhancing lipophilicity and influencing receptor binding.
- 4-Fluorophenylsulfonyl group: At the N1 position, modulating electronic properties and metabolic stability.
- Ethanesulfonamide moiety: Linked to the para-position of the phenyl ring, enhancing solubility and serving as a hydrogen-bond donor/acceptor.
While the provided evidence lacks specific data on this compound, its structural analogs (e.g., ) suggest applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators due to sulfonamide and fluorinated aromatic motifs .
Properties
IUPAC Name |
N-[4-[3-(3-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N3O4S2/c1-2-33(29,30)27-20-10-6-16(7-11-20)22-15-23(17-4-3-5-19(25)14-17)28(26-22)34(31,32)21-12-8-18(24)9-13-21/h3-14,23,27H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYQSQGDSLYJMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound shares a dihydropyrazole-sulfonamide scaffold with several analogs. Key differences lie in substituent patterns, which critically influence physicochemical and pharmacological properties.
Key Observations:
- Fluorine vs. Chlorine : The 3-fluorophenyl group in the target compound may improve metabolic stability compared to the 3-chlorophenyl analog (), as C-F bonds are less prone to oxidative degradation than C-Cl .
- Sulfonamide Diversity : Ethanesulfonamide in the target compound likely offers better aqueous solubility than bulky aryl sulfonamides (e.g., 4q, 4p) but may exhibit weaker target affinity due to reduced π-π stacking .
Spectral and Crystallographic Data
- NMR Trends : Aromatic protons in the target compound’s 3-fluorophenyl group would resonate at δ ~7.1–7.4 ppm (similar to ), while the ethanesulfonamide methylene protons appear at δ ~3.0–3.5 ppm .
- Crystallography : Analogs in –9 were resolved using SHELXL (R factor = 0.056), indicating the feasibility of single-crystal studies for the target compound .
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